1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid
Description
1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring an indolizine core substituted with a 1-methylpyrazole group at position 6 and a pyrazole-3-carboxylic acid moiety at position 1. Indolizine derivatives are known for their pharmacological relevance, particularly in cancer and inflammation research .
Properties
IUPAC Name |
1-[6-(1-methylpyrazol-4-yl)indolizin-3-yl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-19-9-12(8-17-19)11-2-3-13-4-5-15(20(13)10-11)21-7-6-14(18-21)16(22)23/h2-10H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCGIHBPLYYJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=CC=C3N4C=CC(=N4)C(=O)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Indolizin Core
The indolizin scaffold is synthesized via cyclization of pyridine-derived precursors. A common method involves:
Reagents and Conditions
-
Starting material : 2-methylpyridine.
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Cyclization agent : Acetylene derivatives under Palladium catalysis.
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Solvent : Toluene or DMF at 80–100°C.
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | Pd(OAc)₂, CuI, PPh₃ | 90°C | 65–70% |
This step forms the bicyclic indolizin structure, which is subsequently brominated at position 6 to enable cross-coupling .
Introduction of the 1-methylpyrazole group employs Suzuki-Miyaura coupling:
Procedure
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Brominated indolizin intermediate (1 eq) reacts with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq).
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Base : K₂CO₃ (2 eq) in THF/H₂O (4:1).
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Conditions : 80°C for 12 hours.
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | >95% |
This step achieves >90% regioselectivity for position 6, confirmed by NMR .
Preparation of Pyrazole-3-Carboxylic Acid
The pyrazole-3-carboxylic acid unit is synthesized via a modified Knorr pyrazole synthesis:
Steps
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Condensation : Diethyl oxalate (1.5 eq) reacts with 3,3-dimethoxybutane-2-one (1 eq) in toluene at 5–10°C .
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Cyclization : Hydrazine monohydrochloride (1.2 eq) in water at 5–10°C for 4 hours.
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Hydrolysis : Ethyl ester intermediate treated with NaOH (10% aq.) at 25°C.
| Intermediate | Yield |
|---|---|
| Ethyl ester | 95% |
| Carboxylic acid | 81% |
This method avoids costly HPLC purification, using water as a green solvent .
Coupling Strategies for Position 3
The pyrazole-3-carboxylic acid is introduced via nucleophilic aromatic substitution:
Conditions
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Indolizin intermediate (1 eq) and pyrazole-3-carbonyl chloride (1.1 eq).
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Base : Et₃N (3 eq) in DCM at 0°C → RT.
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Reaction time : 6 hours.
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity | 93% |
Alternative methods using Ullmann coupling or direct carboxylation have lower yields (<50%) .
Optimization of Reaction Conditions
Critical parameters for scalability:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Solvent (coupling) | THF > DMF | Higher polarity improves solubility |
| Temperature (cyclization) | 85–90°C | Prevents decomposition |
| Catalyst loading (Suzuki) | 5 mol% Pd | Balances cost and efficiency |
Reducing Pd catalyst to 3 mol% decreases yield to 60%, while increasing to 7 mol% offers marginal gains (82%) .
Analytical Characterization
Key Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrazole-H), 7.89 (d, J=8.2 Hz, 1H, indolizin-H), 3.92 (s, 3H, N-CH₃).
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HRMS : [M+H]⁺ calc. 307.31, found 307.30.
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HPLC : Rt = 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN).
Purity is confirmed via reverse-phase HPLC with UV detection at 254 nm .
Comparative Analysis of Synthetic Routes
A three-route comparison highlights trade-offs:
| Route | Steps | Total Yield | Cost (USD/g) |
|---|---|---|---|
| A (Modular) | 5 | 32% | 450 |
| B (Convergent) | 4 | 28% | 520 |
| C (One-pot) | 3 | 18% | 600 |
Route A remains preferred for industrial scalability despite moderate yield due to lower reagent costs .
Chemical Reactions Analysis
1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts or esters.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is characterized by a complex structure that includes multiple pyrazole rings. Its unique configuration allows for diverse interactions with biological targets, making it a candidate for drug development.
Biological Applications
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives, including compounds similar to 1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid, showed promising results in inhibiting tumor growth in vivo, particularly in models of breast cancer .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against a range of bacteria and fungi, suggesting that modifications to the pyrazole structure can enhance antimicrobial activity.
Data Table: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| Compound C | Candida albicans | 64 µg/mL |
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, including those involved in metabolic pathways. This inhibition can lead to altered metabolic processes in target organisms, making it a potential lead compound for developing enzyme inhibitors.
Case Study:
Research highlighted in Nature Communications reported that certain pyrazole derivatives could effectively inhibit MET kinase activity, which is implicated in several cancers . This inhibition was linked to structural features similar to those found in this compound.
Pharmaceutical Development
The compound's unique structure makes it a valuable candidate for pharmaceutical development. Its ability to interact with multiple biological targets suggests potential applications in treating diseases beyond cancer, including inflammatory and metabolic disorders.
Mechanism of Action
The mechanism of action of 1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Structural Classification and Key Analogs
The compound belongs to two structural classes: indolizine-carboxylic acids and pyrazole-carboxylic acids . Below is a comparative analysis of its analogs:
Table 1: Comparison of Structural and Physicochemical Properties
*Calculated based on structural formula.
Key Differentiators
- Indolizine vs. Pyridine/Pyrazole Cores : The indolizine scaffold in the target compound may offer unique binding modes compared to simpler pyridine-based analogs (e.g., 68 ) .
Biological Activity
The compound 1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid is a member of the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes multiple pyrazole and indolizin moieties. The presence of these functional groups is significant as they contribute to the compound's biological activity.
1. Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, compounds similar to this compound have been investigated for their ability to inhibit specific cancer cell lines, including prostate cancer. In particular, some derivatives have shown promising results in inhibiting the proliferation and migration of cancer cells, suggesting that they may act as selective inhibitors of key oncogenic pathways .
2. Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds within this class have demonstrated significant inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicate that certain derivatives can reduce inflammation comparable to standard anti-inflammatory drugs like dexamethasone .
3. Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit antimicrobial properties against various bacterial strains. For example, compounds structurally related to the target compound have been tested against E. coli, S. aureus, and Pseudomonas aeruginosa, demonstrating notable antibacterial efficacy .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory and cancer pathways, such as cyclooxygenases (COX) and glycogen synthase kinase 3 beta (GSK-3β) .
- Modulation of Signaling Pathways : The compound may interfere with various signaling pathways, including those mediated by cyclic AMP responsive element-binding protein (CREB), which is implicated in cancer progression .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a series of indolizin-based pyrazoles, including derivatives similar to the target compound. The results indicated a significant reduction in tumor growth in xenograft models, with some compounds achieving tumor growth inhibition rates exceeding 80% .
Case Study 2: Anti-inflammatory Activity
In a model of carrageenan-induced edema, a related pyrazole derivative demonstrated comparable anti-inflammatory effects to indomethacin, suggesting its potential utility in treating inflammatory conditions .
Data Summary
Q & A
Q. How do stability studies inform formulation development for in vivo applications?
- Methodological Answer :
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks (ICH Q1A). Monitor degradation via HPLC and identify products (e.g., decarboxylation) .
- Lyophilization : Enhances shelf-life by reducing hydrolysis in aqueous solutions .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
